molecular formula C5H9NO3 B2685917 3-Hydroxypyrrolidine-3-carboxylic acid CAS No. 75315-60-5

3-Hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B2685917
CAS No.: 75315-60-5
M. Wt: 131.131
InChI Key: SOZGJLCKLATTKB-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.131. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • GABA-Uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid have been synthesized and evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3, showing significant activity (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Quantum Chemistry Methods

  • Photophysics of 3-Hydroxy-picolinic Acid : An investigation using theoretical quantum chemistry methods showed that the carboxylic group of 3-hydroxy-picolinic acid serves as a proton transmitter, impacting the photophysics of the system (Rode & Sobolewski, 2012).

Domino Reactions

Magnetic-Resonance Imaging (MRI)

Synthesis Techniques

  • Optimization of Synthesis Process : The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involved silanization, cyclization, and reduction processes, with exploration of optimal conditions for yield enhancement (Li Zi-cheng, 2009).

Nucleosides Analogs

  • Synthesis of Hydroxypyrrolidine Analogs of Nucleosides : This study focused on synthesizing diastereoisomers of 3-hydroxy-4-pyrrolidinyl derivatives of purine and pyrimidine nucleobases, though no significant cytostatic or antiviral properties were found (Rejman, Kočalka, Buděšínský, Pohl, & Rosenberg, 2007).

Chemical Analysis

  • High-Performance Liquid Chromatography (HPLC) : Research explored derivatization reagents for carboxylic acids and amines in HPLC using electrogenerated chemiluminescence detection (Morita & Konishi, 2002).

Coordination Polymeric Networks

  • Lanthanide-Organic Frameworks : Novel lanthanide-organic coordination polymeric networks were generated using 6-Hydroxypyridine-3-carboxylic acid and oxalic acid, offering insights into the lanthanide contraction effect and potential applications (Liu, Xiong, Zhang, Du, & Zhu, 2009).

Spectroscopic Analysis

  • Characterization of 5-oxo-1-phenylpyrrolidine-3-carboxylic Acid : The compound was characterized using various spectroscopic and computational methods, providing insights into its structural and thermodynamic parameters (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Biocatalysis

Insulin-Mimetic Activities

Safety and Hazards

The compound should be handled with care, following safety precautions .

Properties

IUPAC Name

3-hydroxypyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGJLCKLATTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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